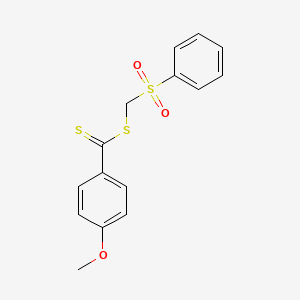
2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide is an organic compound that features a cyclopropyl group, a benzamide moiety, and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Sulfonyl Chloride: The synthesis begins with the sulfonation of 4-methylbenzene (toluene) to form 4-methylbenzenesulfonyl chloride.
Amidation: The sulfonyl chloride is then reacted with 2-cyclopropylbenzamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and benzamide moieties.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while bromination would yield bromo derivatives of the original compound.
Scientific Research Applications
2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzamide moiety can bind to receptors and other biomolecules, modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares structural similarities with 2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide, particularly the cyclopropyl and sulfonyl groups.
4-Methylbenzenesulfonyl Chloride: This is a precursor in the synthesis of this compound and shares the sulfonyl group.
Uniqueness
This compound is unique due to the combination of its cyclopropyl, benzamide, and sulfonyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918867-74-0 |
|---|---|
Molecular Formula |
C17H17NO3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-(4-methylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C17H17NO3S/c1-12-6-10-14(11-7-12)22(20,21)18-17(19)16-5-3-2-4-15(16)13-8-9-13/h2-7,10-11,13H,8-9H2,1H3,(H,18,19) |
InChI Key |
UGSSAPNYVRYHMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12619753.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
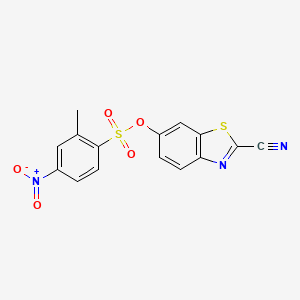
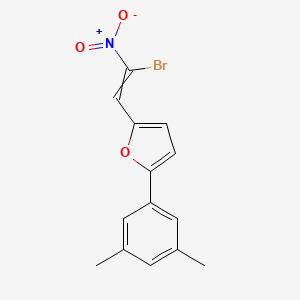
![1-[4-(Methanesulfinyl)phenyl]piperazine](/img/structure/B12619763.png)
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
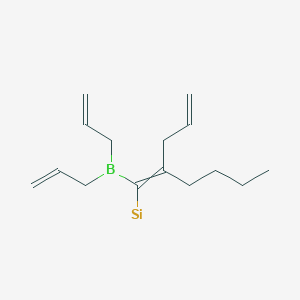
![9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B12619775.png)
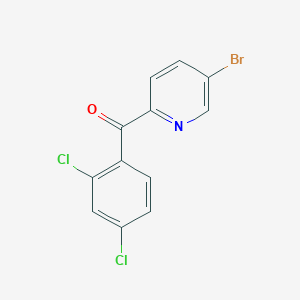
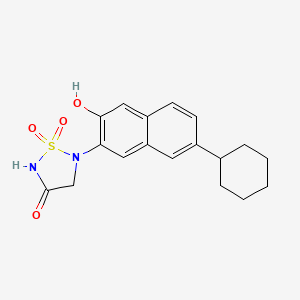

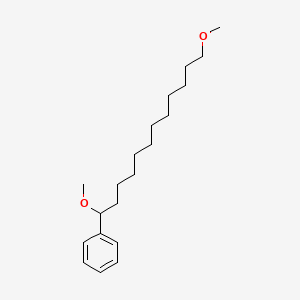
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
